Cas no 102014-33-5 (2,2-dimethylbutanamide)
2,2-dimethylbutanamide Chemical and Physical Properties
Names and Identifiers
-
- Butanamide, 2,2-dimethyl-
- 2,2-dimethylbutanamide
- G33110
- AKOS011971601
- dimethylbutyramide
- SCHEMBL276535
- EN300-1720462
- CHEMBL4861714
- DTXSID30405029
- Z995039228
- CS-0236614
- 102014-33-5
- JDEUUKYNTHHAQH-UHFFFAOYSA-N
- SCHEMBL10708340
-
- Inchi: 1S/C6H13NO/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H2,7,8)
- InChI Key: JDEUUKYNTHHAQH-UHFFFAOYSA-N
- SMILES: O=C(C(C)(C)CC)N
Computed Properties
- Exact Mass: 115.09979
- Monoisotopic Mass: 115.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 96.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- PSA: 43.09
2,2-dimethylbutanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1720462-0.05g |
2,2-dimethylbutanamide |
102014-33-5 | 95% | 0.05g |
$42.0 | 2023-11-22 | |
| Enamine | EN300-1720462-0.1g |
2,2-dimethylbutanamide |
102014-33-5 | 95% | 0.1g |
$66.0 | 2023-11-22 | |
| Enamine | EN300-1720462-0.25g |
2,2-dimethylbutanamide |
102014-33-5 | 95% | 0.25g |
$92.0 | 2023-11-22 | |
| Enamine | EN300-1720462-0.5g |
2,2-dimethylbutanamide |
102014-33-5 | 95% | 0.5g |
$175.0 | 2023-11-22 | |
| Enamine | EN300-1720462-1.0g |
2,2-dimethylbutanamide |
102014-33-5 | 95% | 1.0g |
$256.0 | 2023-07-10 | |
| Enamine | EN300-1720462-2.5g |
2,2-dimethylbutanamide |
102014-33-5 | 95% | 2.5g |
$503.0 | 2023-11-22 | |
| Enamine | EN300-1720462-5.0g |
2,2-dimethylbutanamide |
102014-33-5 | 95% | 5.0g |
$743.0 | 2023-07-10 | |
| Enamine | EN300-1720462-10.0g |
2,2-dimethylbutanamide |
102014-33-5 | 95% | 10.0g |
$1101.0 | 2023-07-10 | |
| Enamine | EN300-1720462-1g |
2,2-dimethylbutanamide |
102014-33-5 | 95% | 1g |
$256.0 | 2023-11-22 | |
| Enamine | EN300-1720462-5g |
2,2-dimethylbutanamide |
102014-33-5 | 95% | 5g |
$743.0 | 2023-11-22 |
2,2-dimethylbutanamide Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 2,2-dimethylbutanamide
Recent Advances in the Study of 2,2-dimethylbutanamide (CAS: 102014-33-5) in Chemical Biology and Pharmaceutical Research
2,2-dimethylbutanamide (CAS: 102014-33-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This small organic molecule, characterized by its branched alkyl chain and amide functional group, has demonstrated potential in various applications, including drug development, enzyme inhibition, and metabolic studies. The unique structural features of 2,2-dimethylbutanamide make it a valuable scaffold for designing novel bioactive compounds, and recent studies have explored its interactions with biological targets and its potential therapeutic benefits.
One of the key areas of research involving 2,2-dimethylbutanamide is its role as a modulator of enzyme activity. Recent studies have investigated its inhibitory effects on specific enzymes involved in metabolic pathways, such as those related to lipid metabolism and neurodegenerative diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2,2-dimethylbutanamide exhibits selective inhibition against a class of enzymes implicated in Alzheimer's disease, suggesting its potential as a lead compound for developing new therapeutics. The study utilized molecular docking and kinetic assays to elucidate the binding mechanisms and inhibitory kinetics of the compound.
In addition to its enzyme-modulating properties, 2,2-dimethylbutanamide has also been explored for its pharmacokinetic and safety profiles. A recent preclinical study evaluated the compound's bioavailability, metabolic stability, and toxicity in animal models. The results, published in Drug Metabolism and Disposition, indicated that 2,2-dimethylbutanamide exhibits favorable pharmacokinetic properties, including good oral absorption and low toxicity, making it a promising candidate for further drug development. These findings are particularly relevant for researchers aiming to optimize the compound's structure for enhanced efficacy and safety.
Another notable application of 2,2-dimethylbutanamide is its use as a synthetic intermediate in the production of more complex pharmaceutical agents. Recent synthetic chemistry studies have highlighted its utility in multi-step reactions, where its stability and reactivity enable efficient transformations. For example, a 2024 study in Organic Letters described a novel synthetic route utilizing 2,2-dimethylbutanamide as a key intermediate to produce a series of bioactive heterocycles with potential anticancer activity. The study emphasized the compound's versatility and compatibility with various reaction conditions.
Looking ahead, the continued exploration of 2,2-dimethylbutanamide (CAS: 102014-33-5) is expected to yield further insights into its biological activities and therapeutic potential. Ongoing research is focused on optimizing its structure-activity relationships, exploring its interactions with additional biological targets, and evaluating its efficacy in disease models. As the field advances, 2,2-dimethylbutanamide may serve as a cornerstone for the development of new drugs and chemical probes, contributing to the broader goals of chemical biology and pharmaceutical innovation.
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